molecular formula C25H25N3O3 B13373993 methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate

methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate

Cat. No.: B13373993
M. Wt: 415.5 g/mol
InChI Key: MYZVODBJWXXPTL-CVKSISIWSA-N
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Description

Methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate involves multiple steps, including the formation of the furo[2,3-b]pyrrole core and subsequent functionalization. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar structures, such as indole derivatives, share some chemical properties and biological activities.

    Benzofuran Compounds: These compounds also have a fused ring system and exhibit similar reactivity.

    Pyrrole Derivatives: Similar in structure and often used in similar applications.

Uniqueness

Methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 6-benzyl-2-[(E)-[(2-ethyl-6-methylphenyl)hydrazinylidene]methyl]furo[2,3-b]pyrrole-5-carboxylate

InChI

InChI=1S/C25H25N3O3/c1-4-19-12-8-9-17(2)23(19)27-26-15-21-13-20-14-22(25(29)30-3)28(24(20)31-21)16-18-10-6-5-7-11-18/h5-15,27H,4,16H2,1-3H3/b26-15+

InChI Key

MYZVODBJWXXPTL-CVKSISIWSA-N

Isomeric SMILES

CCC1=CC=CC(=C1N/N=C/C2=CC3=C(O2)N(C(=C3)C(=O)OC)CC4=CC=CC=C4)C

Canonical SMILES

CCC1=CC=CC(=C1NN=CC2=CC3=C(O2)N(C(=C3)C(=O)OC)CC4=CC=CC=C4)C

Origin of Product

United States

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